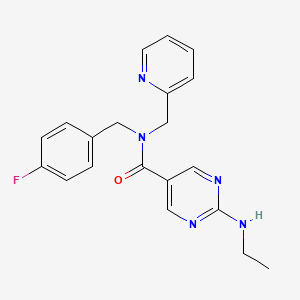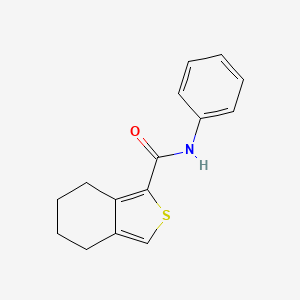![molecular formula C20H28N4O2 B5655181 N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5655181.png)
N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea involves multiple steps, including asymmetric Michael additions and stereoselective alkylations. Fleck et al. (2003) describe a process for preparing a key intermediate in the production of premafloxacin, highlighting the importance of efficient, stereoselective synthetic processes in developing pharmacologically relevant compounds (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Molecular Structure Analysis
The molecular structure of related compounds often involves detailed analysis through crystallography and spectroscopy. Studies by Govindasamy et al. (1999) and Anuradha et al. (2013) provide insights into the crystal structures of methyl-pyrrolo[3,4-b]indole derivatives, which are relevant for understanding the spatial arrangement and potential reactivity of N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea (Govindasamy, Velmurugan, Raj, & Fun, 1999); (Anuradha, Devaraj, Seshadri, & Bakthadoss, 2013).
Chemical Reactions and Properties
The reactivity and chemical properties of N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea can be inferred from studies on similar compounds. For instance, Berlin et al. (1990) investigate the regiochemistry of the electrochemical oxidative polymerization of 1H,8H-pyrrolo[3,2-g]indole derivatives, providing valuable information on the chemical behavior and potential reactivity patterns of structurally related molecules (Berlin, Pagani, Schiavon, & Zotti, 1990).
Physical Properties Analysis
Understanding the physical properties of N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea is crucial for its application in various fields. This includes solubility, melting point, and stability under different conditions, which are essential for handling and formulation.
Chemical Properties Analysis
The chemical properties of N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea, such as its reactivity with other chemical species, potential for forming bonds or interactions, and susceptibility to specific reactions, are fundamental aspects of its chemical behavior. Studies such as those by Liu et al. (2014) on the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst highlight the importance of understanding these properties for the synthesis and modification of complex organic molecules (Liu, Ma, Liu, & Wang, 2014).
properties
IUPAC Name |
1,1-dimethyl-3-[(3S,4R)-1-(1-methylindole-4-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-13(2)16-11-24(12-17(16)21-20(26)22(3)4)19(25)15-7-6-8-18-14(15)9-10-23(18)5/h6-10,13,16-17H,11-12H2,1-5H3,(H,21,26)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVJMOVAEYLXEO-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)N(C)C)C(=O)C2=C3C=CN(C3=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)N(C)C)C(=O)C2=C3C=CN(C3=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)


![2-anilino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5655130.png)
![4,7-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5655138.png)
![2-(2,4-dichlorophenoxy)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5655149.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1-cyclopropyl-1H-pyrrole-2-carboxamide](/img/structure/B5655152.png)
![(3aR*,9bR*)-7-methoxy-2-(4-methoxybenzyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5655161.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5655166.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylbenzamide](/img/structure/B5655196.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5655203.png)